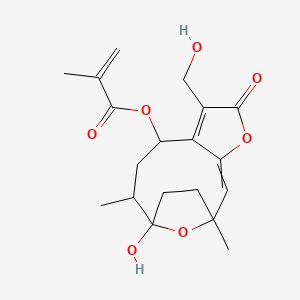

8|A-(2-Methylacryloyloxy)hirsutinolide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8α-(2-Methylacryloyloxy)hirsutinolide is a sesquiterpene lactone derived from plants, particularly from the Asteraceae family. This compound is known for its biological activities, including its role as an irreversible inhibitor of cytochrome P450 2A6 and monoamine oxidases A and B .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 8α-(2-Methylacryloyloxy)hirsutinolide typically involves the esterification of hirsutinolide with 2-methylacrylic acid. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for 8α-(2-Methylacryloyloxy)hirsutinolide are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the general approach would involve optimizing the synthetic route for scalability, ensuring high yield and purity.

化学反应分析

Types of Reactions

8α-(2-Methylacryloyloxy)hirsutinolide undergoes several types of chemical reactions, including:

Oxidation: This reaction can modify the lactone ring or the side chains, potentially altering its biological activity.

Reduction: Reduction reactions can affect the double bonds within the molecule, leading to different derivatives.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the ester or lactone functionalities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.

科学研究应用

8α-(2-Methylacryloyloxy)hirsutinolide has several scientific research applications:

Chemistry: It is used as a model compound to study the reactivity of sesquiterpene lactones.

Biology: The compound’s ability to inhibit cytochrome P450 2A6 and monoamine oxidases makes it valuable in studying metabolic pathways and enzyme inhibition.

Medicine: Research into its potential therapeutic effects, particularly in the context of its enzyme inhibition properties, is ongoing.

作用机制

8α-(2-Methylacryloyloxy)hirsutinolide exerts its effects primarily through the irreversible inhibition of cytochrome P450 2A6 and monoamine oxidases A and B. This inhibition occurs via covalent binding to the active sites of these enzymes, leading to a decrease in their activity. The molecular targets include the heme group in cytochrome P450 and the flavin adenine dinucleotide (FAD) in monoamine oxidases .

相似化合物的比较

Similar Compounds

8α-(2-Methylacryloyloxy)-hirsutinolide-13-O-acetate: This compound is structurally similar but includes an additional acetate group, which may alter its biological activity.

8α-(2-Methylacryloyloxy)-1-O-methylhirsutinolide:

Uniqueness

8α-(2-Methylacryloyloxy)hirsutinolide is unique due to its specific inhibitory effects on cytochrome P450 2A6 and monoamine oxidases, which are not commonly observed in other sesquiterpene lactones. This makes it a valuable compound for studying enzyme inhibition and potential therapeutic applications.

生物活性

Overview

8α-(2-Methylacryloyloxy)hirsutinolide is a sesquiterpene lactone derived from the Asteraceae family, particularly known for its biological activities. This compound exhibits significant pharmacological properties, including the inhibition of key metabolic enzymes such as cytochrome P450 2A6 and monoamine oxidases (MAO) A and B. These actions suggest potential therapeutic applications, particularly in drug metabolism and neuroprotection.

Chemical Structure:

- Molecular Formula: C₁₈H₁₈O₄

- CAS Number: 188293-70-1

Mechanism of Action:

8α-(2-Methylacryloyloxy)hirsutinolide acts primarily as an irreversible inhibitor of cytochrome P450 2A6 and MAOs. The inhibition occurs through covalent binding to the active sites of these enzymes, which decreases their activity significantly. This mechanism is crucial for understanding its role in metabolic pathways and its potential side effects when used in therapeutic contexts.

Biological Activities

The biological activities associated with 8α-(2-Methylacryloyloxy)hirsutinolide include:

- Enzyme Inhibition: Strong inhibition of cytochrome P450 2A6 and MAOs, which are involved in drug metabolism and neurotransmitter degradation, respectively.

- Antioxidant Properties: The compound has shown potential antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

- Anti-inflammatory Effects: Preliminary studies indicate that it may reduce inflammation, making it a candidate for further research in chronic inflammatory conditions.

In Vitro Studies

-

Cytochrome P450 Inhibition:

- A study demonstrated that 8α-(2-Methylacryloyloxy)hirsutinolide significantly inhibits CYP2A6 activity in liver microsomes, suggesting implications for drug interactions and metabolism.

-

Monoamine Oxidase Inhibition:

- The compound also exhibited potent inhibition of MAO-A and MAO-B, which are critical in the metabolism of neurotransmitters such as serotonin and dopamine. This could have implications for treating mood disorders.

-

Antioxidant Activity:

- In vitro assays indicated that the compound scavenges free radicals effectively, contributing to its potential neuroprotective effects.

Case Studies

-

Neuroprotective Potential:

A case study investigated the effects of 8α-(2-Methylacryloyloxy)hirsutinolide on neuronal cell lines exposed to oxidative stress. Results showed a significant reduction in cell death compared to control groups, highlighting its potential as a neuroprotective agent. -

Inflammation Reduction:

Another study focused on its anti-inflammatory properties, revealing that treatment with this compound reduced pro-inflammatory cytokine levels in cultured macrophages, suggesting a mechanism for its anti-inflammatory effects.

Comparison with Similar Compounds

| Compound Name | Structure | CYP2A6 Inhibition | MAO Inhibition | Notable Effects |

|---|---|---|---|---|

| 8α-(2-Methylacryloyloxy)hirsutinolide | Structure | Strong | Strong | Antioxidant, Anti-inflammatory |

| Hirsutinolide | Structure | Moderate | Moderate | Antimicrobial |

| 8α-(2-Methylacryloyloxy)-1-O-methylhirsutinolide | Structure | Weak | Moderate | Limited studies |

属性

IUPAC Name |

[11-hydroxy-6-(hydroxymethyl)-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O7/c1-10(2)16(21)24-13-7-11(3)19(23)6-5-18(4,26-19)8-14-15(13)12(9-20)17(22)25-14/h8,11,13,20,23H,1,5-7,9H2,2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSNXXZXCVFUXKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=C(C(=O)OC2=CC3(CCC1(O3)O)C)CO)OC(=O)C(=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。